![molecular formula C11H15BrN2O2 B13128660 tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate](/img/structure/B13128660.png)
tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride and N,N-dimethylformamide (DMF) as the solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides of the pyridine ring.
Reduction Reactions: Products include dehalogenated pyridines.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate has shown promising results in preliminary studies related to drug development. Its ability to interact with specific molecular targets makes it a candidate for pharmacological studies aimed at treating diseases such as cancer and inflammatory conditions.
Key Findings:
- Enzyme Inhibition : The compound's structure allows for strong binding interactions with enzymes, suggesting potential applications in drug design focused on modulating enzyme activity.
- Receptor Modulation : The methylcarbamate group is associated with biological activity that may impact receptor function, indicating its relevance in therapeutic development.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its unique structural characteristics enable the synthesis of various derivatives that can be tailored for specific applications.
Synthesis Process:
The synthesis typically involves reactions that incorporate the bromine and methylcarbamate groups, allowing for modifications that enhance binding affinity and specificity towards biological targets .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
6-Bromo-2-chloropyridine | Lacks methylcarbamate group | Less versatile in applications |
Tert-butyl (6-chloropyridin-3-yl)(methyl)carbamate | Similar structure without bromine | Affects reactivity and binding properties |
Tert-butyl (6-bromo-2-methylpyridin-3-yl)(methyl)carbamate | Contains a methyl group instead of chlorine | Different chemical behavior |
Tert-butyl pyridin-3-ylcarbamate | No halogen substituents | Simpler structure with fewer reactive sites |
This comparison illustrates how this compound stands out due to its combination of both bromine and methylcarbamate groups, enhancing its utility in various research applications compared to similar compounds.
Case Studies
Several studies have investigated the biological activity of this compound:
- Cancer Therapy : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation in anticancer drug development.
- Anti-inflammatory Treatments : Preliminary findings suggest that it can modulate inflammatory pathways through receptor interactions, highlighting its potential therapeutic applications .
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom in the pyridine ring plays a crucial role in binding to these targets, thereby modulating their activity . The compound can inhibit enzyme activity or act as a ligand for receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl (6-chloropyridin-3-yl)(methyl)carbamate
- tert-Butyl (6-bromo-2-pyridinyl)methylcarbamate
- tert-Butyl (3-bromopyridin-4-yl)methylcarbamate
Comparison:
- tert-Butyl (6-chloropyridin-3-yl)(methyl)carbamate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties .
- tert-Butyl (6-bromo-2-pyridinyl)methylcarbamate: The bromine atom is positioned differently on the pyridine ring, affecting its chemical behavior and applications .
- tert-Butyl (3-bromopyridin-4-yl)methylcarbamate: The bromine atom is located at a different position on the pyridine ring, resulting in distinct chemical properties .
Conclusion
tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in the development of new materials and pharmaceuticals.
Biological Activity
tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a bromine atom, and a methylcarbamate moiety, which contribute to its reactivity and biological interactions. The unique structural characteristics of this compound make it a candidate for various pharmacological applications, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is C11H15BrN2O2, with a molecular weight of approximately 287.15 g/mol. The presence of the bromine atom enhances the compound's reactivity, while the tert-butyl group provides steric hindrance, influencing its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of certain enzymes, thereby preventing their catalytic activity. This mechanism is crucial for its potential applications in drug design aimed at modulating enzyme functions.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. For instance, preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to cancer therapy and anti-inflammatory treatments. The methylcarbamate moiety is particularly noted for its role in enzyme inhibition and receptor modulation, making it an important component for biological activity.
Case Studies
- Cancer Therapy : In studies focusing on cancer cell lines, the compound demonstrated cytotoxic effects, leading to cell cycle arrest in the G2/M phase. This phase is known for being radiosensitive, indicating potential synergistic effects when combined with radiation therapy .
- Inflammation Modulation : Other studies have highlighted its potential in modulating inflammatory responses by inhibiting specific enzymes related to inflammatory pathways. This suggests that the compound could be developed into therapeutic agents for treating inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into structure-activity relationships (SAR).
Compound Name | Structure Features | Unique Aspects |
---|---|---|
tert-butyl N-(6-bromopyridin-2-yl)-N-(2,2-dimethyloxan-4-yl)carbamate | Similar pyridine ring | Contains a dimethyloxan group |
tert-butyl N-(5-chloro-4-fluoropyridin-3-yl)carbamate | Different halogen substitutions | Fluorine presence alters reactivity |
tert-butyl (4-methoxyoxan-4-yl)methylcarbamate | Oxane ring instead of methoxyethyl | Changes solubility and biological interactions |
This table illustrates how variations in substituents significantly influence the pharmacological profiles of these compounds, making each distinct in functionality.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves reacting 6-bromopyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction pathway ensures high yield and purity of the final product.
Properties
Molecular Formula |
C11H15BrN2O2 |
---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
tert-butyl N-(6-bromopyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)8-5-6-9(12)13-7-8/h5-7H,1-4H3 |
InChI Key |
YFGDWOZLUYRLFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1)Br |
Origin of Product |
United States |
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